molecular formula C18H18N2O B1212155 Demexiptiline CAS No. 24701-51-7

Demexiptiline

Cat. No.: B1212155
CAS No.: 24701-51-7
M. Wt: 278.3 g/mol
InChI Key: SEDQWOMFMIJKCU-UHFFFAOYSA-N
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Description

Demexiptiline, marketed under the brand names Deparon and Tinoran, is a tricyclic antidepressant primarily used in France for the treatment of depression. It functions mainly as a norepinephrine reuptake inhibitor, similar to desipramine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demexiptiline involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Demexiptiline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Demexiptiline has several scientific research applications:

Mechanism of Action

Demexiptiline exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action enhances neurotransmission and alleviates depressive symptoms. The compound primarily targets norepinephrine transporters and modulates the pathways involved in mood regulation .

Comparison with Similar Compounds

Similar Compounds

    Desipramine: Another tricyclic antidepressant with a similar mechanism of action.

    Imipramine: A tricyclic antidepressant that also inhibits the reuptake of norepinephrine and serotonin.

    Amitriptyline: A tricyclic antidepressant with a broader spectrum of action, affecting multiple neurotransmitter systems.

Uniqueness

Demexiptiline is unique in its specific inhibition of norepinephrine reuptake, which distinguishes it from other tricyclic antidepressants that may also affect serotonin reuptake. This specificity may contribute to its distinct therapeutic profile and side effect profile .

Properties

IUPAC Name

N-methyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylideneamino)oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-19-12-13-21-20-18-16-8-4-2-6-14(16)10-11-15-7-3-5-9-17(15)18/h2-11,19H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDQWOMFMIJKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCON=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18059-99-9 (hydrochloride)
Record name Demexiptiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40179441
Record name Demexiptiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24701-51-7
Record name Demexiptiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24701-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demexiptiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024701517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demexiptiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Demexiptiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMEXIPTILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX738UZ5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

232-233
Record name Demexiptiline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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